3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide
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Overview
Description
The compound "3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide" is a multifaceted molecule that incorporates several functional groups and heterocyclic structures. It is characterized by the presence of a pyrrolidine dione, a thiophene ring, a thiazole moiety, and a benzamide group. The compound's structure suggests potential biological activity, possibly as an antifungal or antioxidant agent, as indicated by the presence of similar structural motifs in related compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with simple precursors. For instance, the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides involves the reaction of 5-(bromoacetyl) salicylamide with thiourea and other sulfur-containing compounds in ethanol . Similarly, the preparation of 3,5-disubstituted 1,2,4-thiadiazoles from thioamides suggests a potential pathway for the synthesis of thiazole-containing compounds like the one . These methods highlight the importance of electrophilic reagents and the role of sulfur chemistry in constructing such complex molecules.
Molecular Structure Analysis
The molecular structure of the compound is likely to be confirmed by spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry, as these techniques are commonly used to characterize similar compounds . The presence of a pyrrolidine dione suggests potential for hydrogen bonding, while the trifluoroacetyl group could impart unique electronic properties due to its strong electron-withdrawing effect.
Chemical Reactions Analysis
Compounds with similar structural features have been shown to undergo various chemical reactions. For example, the trifluoroacetylation of pyrroles to yield 5-trifluoroacetyl pyrroles indicates that the trifluoroacetyl group in the compound of interest could be introduced through a similar reaction . Additionally, the presence of a benzamide group could allow for further functionalization or participate in the formation of hydrogen bonds, affecting the compound's reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely influenced by its functional groups and heterocyclic components. The pyrrolidine dione could contribute to solubility in polar solvents and potential chelation properties. The trifluoroacetyl group is known for its lipophilicity, which could affect the compound's cell membrane permeability . The antioxidant activity of related compounds, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, suggests that the compound may also exhibit similar properties .
properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3O4S2/c21-20(22,23)17(29)16-15(12-5-2-8-31-12)24-19(32-16)25-18(30)10-3-1-4-11(9-10)26-13(27)6-7-14(26)28/h1-5,8-9H,6-7H2,(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNFUWOVEGGCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C(F)(F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide |
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